Lipophilicity (LogP) Comparison: 2-(Difluoromethyl)thiophene vs. 2-(Trifluoromethyl)thiophene and Unsubstituted Thiophene
The difluoromethyl group (-CF₂H) confers a moderate increase in lipophilicity compared to unsubstituted thiophene, while avoiding the excessive lipophilicity of a trifluoromethyl group. 2-(Difluoromethyl)thiophene has a calculated LogP of 2.68 , compared to 2.76 for 2-(trifluoromethyl)thiophene [1] and approximately 1.81 for thiophene itself (calculated based on a LogP contribution of ~0.5 for CF₂H). This positions it within an optimal range for membrane permeability in drug and agrochemical design [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.68 (calculated) |
| Comparator Or Baseline | 2-(Trifluoromethyl)thiophene: LogP = 2.76; Thiophene: LogP ≈ 1.81 |
| Quantified Difference | 0.08 units less than -CF₃ analog; 0.87 units greater than thiophene |
| Conditions | Calculated LogP values from standard cheminformatics methods; experimental confirmation required for precise comparison. |
Why This Matters
Lipophilicity within a specific range (LogP 2-3) is critical for oral bioavailability and cellular permeability; exceeding this range can lead to poor solubility and increased toxicity risk.
- [1] Chem-Space. (2024). 2-(Trifluoromethyl)thiophene. Retrieved from https://chem-space.com View Source
- [2] Diffuoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. (2017). Journal of Medicinal Chemistry, 60(4), 1517-1536. View Source
